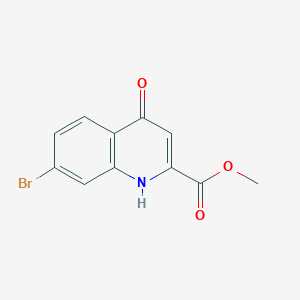![molecular formula C13H14O B13501202 6-Phenylspiro[3.3]heptan-1-one](/img/structure/B13501202.png)
6-Phenylspiro[3.3]heptan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Phenylspiro[3.3]heptan-1-one is a colorless, crystalline organic compound with a molecular weight of 210.28 g/mol. . This compound is notable for its spirocyclic framework, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenylspiro[3.3]heptan-1-one typically involves the reaction of 1-sulfonylcyclopropanols and lithiated 1-sulfonylbicyclo[1.1.0]butanes . The process includes initial nucleophilic addition to the cyclopropanone formed in situ, followed by a ‘strain-relocating’ semipinacol rearrangement in the presence of acid . This method is regio- and stereospecific, leading to optically active 3-substituted spiro[3.3]heptan-1-ones .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the bulk manufacturing and custom synthesis of spirocyclic ketones are typically carried out under controlled conditions to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
6-Phenylspiro[3.3]heptan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
6-Phenylspiro[3.3]heptan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular interactions and biological activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a scaffold for drug development.
Industry: It is used in the development of new materials and chemical products due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 6-Phenylspiro[3.3]heptan-1-one involves its interaction with molecular targets through its spirocyclic framework. This interaction can lead to various biological effects, depending on the specific molecular pathways involved. The compound’s unique structure allows it to fit into specific binding sites, making it a valuable tool in drug design and development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Phenylspiro[3.3]heptan-2-one: Similar in structure but with a different position of the ketone group.
5-Oxaspiro[2.4]heptane-6-one: Contains an oxygen atom in the spirocyclic ring.
Spiro[cyclopropane-1,2’-steroids]: Spirocyclic compounds with biological activity.
Uniqueness
6-Phenylspiro[3.3]heptan-1-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Its regio- and stereospecific synthesis methods further enhance its uniqueness, making it a valuable compound in various scientific research applications .
Eigenschaften
Molekularformel |
C13H14O |
|---|---|
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
2-phenylspiro[3.3]heptan-7-one |
InChI |
InChI=1S/C13H14O/c14-12-6-7-13(12)8-11(9-13)10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
InChI-Schlüssel |
ZZSOSYBZYCDOKC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C1=O)CC(C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


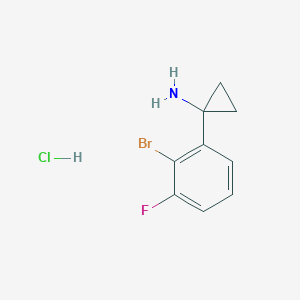

![1-[(5R)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]methanamine dihydrochloride](/img/structure/B13501137.png)
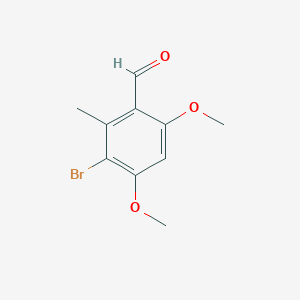
![4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-3-carboxylic acid](/img/structure/B13501155.png)
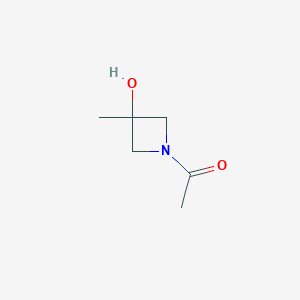
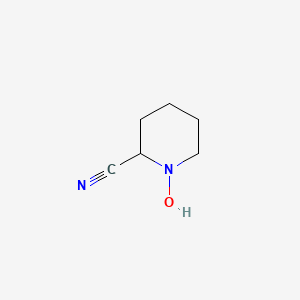
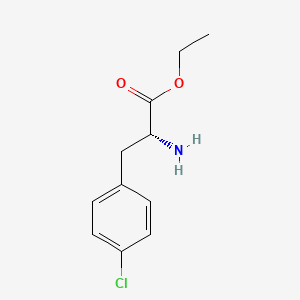
![N-[2-(azepan-1-yl)ethyl]acetamide, trifluoroacetic acid](/img/structure/B13501181.png)
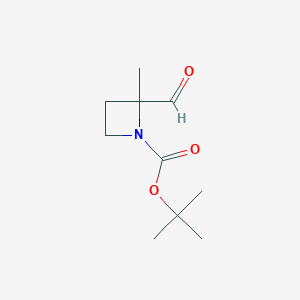
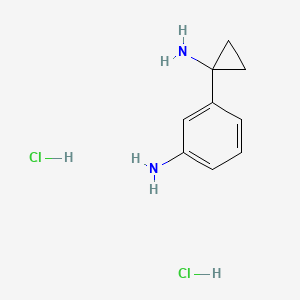

![rac-(1R,2S,5S)-bicyclo[3.1.0]hexan-2-amine hydrochloride](/img/structure/B13501206.png)
